molecular formula C15H16O3 B8612541 2-Naphthalenecarboxaldehyde, 8-ethyl-1-(methoxymethoxy)- CAS No. 131421-25-5

2-Naphthalenecarboxaldehyde, 8-ethyl-1-(methoxymethoxy)-

Cat. No.: B8612541
CAS No.: 131421-25-5
M. Wt: 244.28 g/mol
InChI Key: SXXSRNPHKCYDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxaldehyde, 8-ethyl-1-(methoxymethoxy)- is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

131421-25-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

8-ethyl-1-(methoxymethoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C15H16O3/c1-3-11-5-4-6-12-7-8-13(9-16)15(14(11)12)18-10-17-2/h4-9H,3,10H2,1-2H3

InChI Key

SXXSRNPHKCYDEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=C(C=C2)C=O)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 g of 8-ethyl-1-methoxymethoxynaphthalene was dissolved in 2.2 liters of absolute ether, in which 1.3 liters of a hexane solution of 1.6M n-butyl lithium was gently dropped at -20° C. in a stream of nitrogen. After the dropping, the solution was raised to room temperature and agitated for 2 hours. It was again cooled down to -40° C., to which 215 ml of N,N-dimethylformamide was added. After agitation for 30 minutes, 100 ml of water was added and the resultant organic phase was washed with a saturated saline solution. After drying with anhydrous magnesium sulfate, the solvent was distilled off and the residue was purified by silica gel column chromatography (5% ethyl acetate/hexane) to obtain 253 g of the captioned compound as colorless crystals.
Name
8-ethyl-1-methoxymethoxynaphthalene
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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